4-Pentylaniline

Description

The exact mass of the compound 4-Pentylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Pentylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

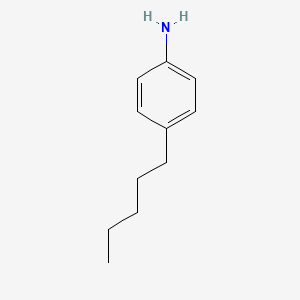

Structure

3D Structure

Properties

IUPAC Name |

4-pentylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFTWBUZRHAHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040707 | |

| Record name | 4-Pentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33228-44-3 | |

| Record name | 4-Pentylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33228-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ROJ0G9HIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Pentylaniline from Nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 4-pentylaniline, a valuable intermediate in the pharmaceutical and materials science sectors, starting from nitrobenzene (B124822). Due to the chemical properties of the starting material, a direct single-step synthesis is not feasible. This document outlines a robust multi-step synthesis, detailing the underlying chemical principles, experimental protocols, and relevant quantitative data.

Synthetic Strategy: A Multi-Step Approach

Direct functionalization of nitrobenzene with a pentyl group via Friedel-Crafts alkylation is highly disfavored. The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, rendering this approach impractical.[1][2][3][4] Consequently, a multi-step synthesis commencing with a more reactive starting material, benzene (B151609), is the preferred and more efficient strategy.

The most logical and commonly employed synthetic route involves four key transformations:

-

Friedel-Crafts Acylation: Introduction of a five-carbon acyl group to the benzene ring.

-

Carbonyl Group Reduction: Conversion of the ketone to an alkyl chain.

-

Nitration: Introduction of a nitro group at the para position of the alkylbenzene.

-

Nitro Group Reduction: Conversion of the nitro group to the final amine functionality.

This strategic sequence ensures high yields and regioselectivity at each stage.

Experimental Protocols and Methodologies

This section provides detailed experimental procedures for each step of the synthesis of 4-pentylaniline from benzene.

Step 1: Friedel-Crafts Acylation of Benzene to Valerophenone (B195941)

This reaction introduces the carbon skeleton of the pentyl group onto the aromatic ring. The use of an acyl halide and a Lewis acid catalyst is a standard and effective method.[5]

Reaction:

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (excess, can be used as solvent).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add valeryl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring over a period of 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude valerophenone can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Reactant Ratio (Benzene:Valeryl Chloride:AlCl₃) | Excess:1.0:1.1 |

| Reaction Temperature | 0-5 °C initially, then room temperature |

| Reaction Time | 3-4 hours |

| Typical Yield | 85-95% |

Step 2: Reduction of Valerophenone to Pentylbenzene (B43098)

The carbonyl group of valerophenone is reduced to a methylene (B1212753) group. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

This method is particularly effective for aryl alkyl ketones.[6]

Reaction:

Experimental Protocol:

-

Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous mercuric chloride solution for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

In a round-bottom flask fitted with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene (B28343).

-

Add valerophenone (1.0 equivalent) to the flask.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation. The resulting pentylbenzene can be purified by fractional distillation.

This method is suitable for substrates that are sensitive to strong acids.[2][7][8][9][10]

Reaction:

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve valerophenone (1.0 equivalent) in a high-boiling solvent such as diethylene glycol.

-

Add hydrazine (B178648) hydrate (B1144303) (2-3 equivalents) and potassium hydroxide (B78521) pellets (3-4 equivalents).

-

Heat the mixture to 180-200 °C for 3-4 hours. Water and excess hydrazine will distill off.

-

After the reaction is complete (cessation of nitrogen evolution), cool the mixture and add water.

-

Extract the product with a non-polar solvent like hexane (B92381) or ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent and purify the pentylbenzene by distillation.

Quantitative Data for Carbonyl Reduction:

| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |

| Reducing Agent | Zinc Amalgam (Zn(Hg)), HCl | Hydrazine Hydrate, KOH |

| Solvent | Toluene, Water | Diethylene Glycol |

| Temperature | Reflux | 180-200 °C |

| Reaction Time | 4-6 hours | 3-4 hours |

| Typical Yield | 70-90% | 80-95% |

Step 3: Nitration of Pentylbenzene to 4-Pentylnitrobenzene

The introduction of the nitro group is a crucial step. The alkyl group is an ortho-, para-director. Careful control of reaction conditions can favor the formation of the para-isomer.

Reaction:

Experimental Protocol:

-

In a flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) to 0-5 °C in an ice-salt bath.

-

Slowly add pentylbenzene dropwise to the cold, stirred nitrating mixture. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

The crude 4-pentylnitrobenzene will separate as an oil. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure. The product can be purified by vacuum distillation to separate it from any ortho-isomer.

Quantitative Data:

| Parameter | Value |

| Reactant Ratio (Pentylbenzene:HNO₃:H₂SO₄) | 1.0 : 1.1 : 2.0 (molar) |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2-3 hours |

| Typical Yield (para-isomer) | 60-70% |

Step 4: Reduction of 4-Pentylnitrobenzene to 4-Pentylaniline

The final step is the reduction of the nitro group to an amine. Common methods include catalytic hydrogenation or reduction with a metal in acidic media.

This is a clean and efficient method for nitro group reduction.[11][12][13][14][15]

Reaction:

2(4-Pentylnitrobenzene) + 3Sn + 12HCl --> 2(4-Pentylaniline) + 3SnCl₄ + 6H₂O

Caption: Overall synthetic workflow for 4-pentylaniline from benzene.

Caption: Decision logic for choosing the appropriate carbonyl reduction method.

References

- 1. m.youtube.com [m.youtube.com]

- 2. byjus.com [byjus.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. rsc.org [rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Pentylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Pentylaniline, a key intermediate in various organic syntheses. The information herein is intended to support research, development, and safety protocols by providing essential data and standardized experimental methodologies.

Core Physicochemical Properties

The physicochemical properties of 4-Pentylaniline are crucial for predicting its behavior in chemical reactions, formulation processes, and biological systems. A summary of these key parameters is presented below.

Quantitative Data Summary

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₁H₁₇N | - | [1][2] |

| Molecular Weight | 163.26 | g/mol | [1][3] |

| Boiling Point | 130 - 266.5 | °C | [1][2][4][5] |

| Melting Point | 41 - 46.25 (some estimated) | °C | [2][4][5] |

| Density | 0.919 - 0.973 | g/mL at 25 °C | [1][6] |

| Water Solubility | Sparingly soluble (0.16 g/L at 25 °C) | g/L | [1][2][6][7] |

| pKa (Predicted) | 5.10 ± 0.10 | - | [2][5][7] |

| LogP (Predicted) | 3.4 - 3.58 | - | [5][8] |

| Refractive Index | 1.53 | n20/D | [1][2][6] |

| Flash Point | >110 - 113.5 | °C | [1][4] |

| Vapor Pressure | 0.00862 | mmHg at 25°C | [2][5][9] |

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following are detailed methodologies for key parameters, adapted for the analysis of 4-Pentylaniline.[10]

Determination of Melting Point (Capillary Method)

Principle: The melting point is determined by heating a small, packed sample of the crystalline solid and observing the temperature range over which it transitions to a liquid.[10]

Methodology:

-

A small amount of finely powdered 4-Pentylaniline is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. The melting point is reported as this range.[10]

Determination of Boiling Point (Distillation Method)

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

A sample of 4-Pentylaniline is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density (Pycnometer Method)

Principle: Density is determined by measuring the mass of a known volume of the substance.

Methodology:

-

A clean, dry pycnometer is weighed empty.

-

The pycnometer is filled with 4-Pentylaniline and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

-

The volume of the pycnometer is calculated from the mass and density of the reference substance.

-

The density of 4-Pentylaniline is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Water Solubility (Shake-Flask Method)

Principle: This method determines the saturation concentration of a substance in water at a given temperature.

Methodology:

-

An excess amount of 4-Pentylaniline is added to a flask containing a known volume of distilled water.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The solution is then allowed to stand to allow any undissolved material to settle.

-

A sample of the supernatant is carefully removed and filtered to remove any suspended particles.

-

The concentration of 4-Pentylaniline in the aqueous sample is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.[10]

Methodology:

-

A precise amount of 4-Pentylaniline is dissolved in a suitable solvent (e.g., a methanol/water mixture).

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.[10]

Determination of Partition Coefficient (LogP) (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, n-octanol and water. LogP is the logarithm of this ratio.

Methodology:

-

A known amount of 4-Pentylaniline is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning of the analyte between the two phases and then allowed to stand for the phases to separate completely.

-

The concentration of 4-Pentylaniline in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[10]

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of this value.[10]

Visualizations

The following diagrams illustrate key logical workflows relevant to the characterization of 4-Pentylaniline.

Caption: Workflow for Physicochemical Profiling of 4-Pentylaniline.

Safety Information

4-Pentylaniline is classified as an irritant.[2][9] It is harmful if swallowed, in contact with skin, or if inhaled, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][11] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[11] Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[1]

References

- 1. 4-n-Pentylaniline, 98% | Fisher Scientific [fishersci.ca]

- 2. chembk.com [chembk.com]

- 3. 4-Pentylaniline | C11H17N | CID 93162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. 4-PENTYLANILINE | 33228-44-3 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. PubChemLite - 4-pentylaniline (C11H17N) [pubchemlite.lcsb.uni.lu]

- 9. chembk.com [chembk.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

4-Pentylaniline: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Pentylaniline, a valuable chemical intermediate in various research and development applications. This document consolidates its core identification, physicochemical properties, and detailed spectral data to support its use in laboratory and industrial settings.

Core Identification and Properties

4-Pentylaniline, also known as 4-n-pentylbenzenamine or p-amylaniline, is an organic compound with the chemical formula C₁₁H₁₇N.[1][2] Its structure consists of a pentyl group attached to an aniline (B41778) ring at the para position.

Table 1: Chemical Identifiers for 4-Pentylaniline

| Identifier | Value | Source(s) |

| CAS Number | 33228-44-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₇N | [1][2][4] |

| Molecular Weight | 163.26 g/mol | [1][4] |

| IUPAC Name | 4-pentylaniline | |

| Synonyms | 4-n-Pentylaniline, p-Pentylaniline, 4-Amylaniline, p-Amylaniline | [1] |

| InChI | InChI=1S/C11H17N/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5,12H2,1H3 | [5] |

| SMILES | CCCCCC1=CC=C(C=C1)N | [5] |

Table 2: Physicochemical Properties of 4-Pentylaniline

| Property | Value | Source(s) |

| Appearance | Clear, colorless to brown liquid | [6] |

| Melting Point | 46.25 °C (estimate) | [1][2] |

| Boiling Point | 266.5 °C at 760 mmHg | [1] |

| Density | 0.919 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.53 | [1][6] |

| Flash Point | >230 °F (>110 °C) | [2][6] |

| Water Solubility | Sparingly soluble in water | [1][6] |

Spectral Data Analysis

The following sections provide a detailed summary of the available spectral data for 4-Pentylaniline, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum of 4-Pentylaniline is characterized by signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the pentyl chain.

¹³C NMR Spectrum: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms within the molecule.

Specific peak assignments for both ¹H and ¹³C NMR were not explicitly detailed in the aggregated search results. A general interpretation suggests the presence of distinct signals for the aromatic carbons (four unique environments due to para-substitution) and the five carbons of the pentyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Pentylaniline reveals key functional groups present in the molecule. Data is available from Fourier-transform infrared spectroscopy (FTIR).[8]

Table 3: Key IR Absorption Bands for 4-Pentylaniline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (Pentyl group) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1520-1500 | N-H Bend | Primary Amine (-NH₂) |

| 850-800 | C-H Bend | para-Disubstituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry data for 4-Pentylaniline is available, often obtained through gas chromatography-mass spectrometry (GC-MS).[8]

Table 4: Major Mass Spectrometry Peaks for 4-Pentylaniline

| m/z | Interpretation |

| 163 | Molecular Ion [M]⁺ |

| 106 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |

The fragmentation pattern is consistent with the structure of 4-Pentylaniline, showing a prominent molecular ion peak and a base peak resulting from benzylic cleavage.

Experimental Protocols

While detailed experimental parameters for the acquisition of the cited spectral data are not publicly available in the search results, the following provides a general overview of the methodologies typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.[8] The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

-

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[8] Electron ionization (EI) is a common method for generating ions.

Data Relationships and Visualization

The following diagram illustrates the logical connections between the core identifiers and the various types of spectral data available for 4-Pentylaniline.

Caption: Logical map of 4-Pentylaniline's identifiers and its associated spectral data.

References

- 1. 4-PENTYLANILINE(33228-44-3) 1H NMR spectrum [chemicalbook.com]

- 2. 4-PENTYLOXYANILINE(39905-50-5) 1H NMR [m.chemicalbook.com]

- 3. mzCloud – 4 Pentylaniline [mzcloud.org]

- 4. spectrabase.com [spectrabase.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 4-Pentylaniline | C11H17N | CID 93162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Pentylaniline [webbook.nist.gov]

- 8. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Solubility of 4-Pentylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-pentylaniline in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, purification, formulation development, and various research endeavors. This document presents available solubility data, detailed experimental protocols for solubility determination, and visualizations of key concepts to aid in its practical application.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. 4-Pentylaniline possesses a dual nature: a polar amino group (-NH₂) capable of hydrogen bonding and a nonpolar pentyl chain and benzene (B151609) ring. This amphiphilic character dictates its solubility profile across a range of organic solvents.

Factors Influencing Solubility:

-

Polarity of the Solvent: Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. For 4-pentylaniline, solvents with intermediate polarity or those capable of hydrogen bonding are expected to be effective.

-

Temperature: The solubility of most solids increases with temperature, as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Intermolecular Forces: The types of intermolecular forces (hydrogen bonding, dipole-dipole interactions, and van der Waals forces) between the solute and solvent molecules play a significant role in the dissolution process.

Quantitative Solubility Data

Quantitative solubility data for 4-pentylaniline in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure and general principles of solubility, a qualitative and partially quantitative profile can be presented.

| Solvent | Chemical Formula | Polarity | Expected Solubility at 25°C | Notes |

| Water | H₂O | High | 0.16 g/L[1] | Sparingly soluble due to the large nonpolar hydrocarbon portion.[1][2][3] |

| Methanol | CH₃OH | High | High | The hydroxyl group can engage in hydrogen bonding with the amino group of 4-pentylaniline. |

| Ethanol (B145695) | C₂H₅OH | High | High | Similar to methanol, ethanol is a good solvent for amines. |

| Acetone | (CH₃)₂CO | Medium-High | High | The polar carbonyl group can interact with the amino group. |

| Dichloromethane | CH₂Cl₂ | Medium | High | A good solvent for a wide range of organic compounds. |

| Diethyl Ether | (C₂H₅)₂O | Low-Medium | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |

| Toluene (B28343) | C₇H₈ | Low | Moderate | The aromatic ring of toluene can interact with the benzene ring of 4-pentylaniline via π-π stacking. |

| Hexane (B92381) | C₆H₁₄ | Low | Low | The nonpolar nature of hexane makes it a poor solvent for the polar amino group. |

Disclaimer: The solubility values for organic solvents other than water are qualitative estimations based on chemical principles and are not derived from experimental data. For precise quantitative data, experimental determination is recommended.

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a compound are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration of the solute that can be dissolved in a solvent at a given temperature when the solution is in equilibrium with the solid solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-pentylaniline to a known volume of the desired organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used for agitation.

-

-

Phase Separation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Centrifuge the sample at a high speed to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of 4-pentylaniline in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

-

Calculation:

-

Calculate the original concentration of 4-pentylaniline in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of 4-pentylaniline in dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mg/mL).

-

-

Serial Dilution:

-

In a multi-well plate, perform a serial dilution of the DMSO stock solution with the desired aqueous or organic solvent. This creates a range of concentrations.

-

-

Precipitation Detection:

-

Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. An increase in turbidity indicates precipitation.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

-

Visualizing Key Processes

Factors Influencing Solubility of 4-Pentylaniline

Caption: Factors influencing the solubility of 4-pentylaniline.

Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

References

Theoretical Exploration of 4-Pentylaniline's Molecular Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Geometry and Conformational Analysis

The molecular structure of 4-Pentylaniline, characterized by a pentyl group attached to an aniline (B41778) ring, can be thoroughly investigated using computational chemistry. The primary goal is to determine the most stable geometric configuration (i.e., the global minimum on the potential energy surface) and to understand the molecule's conformational flexibility.

Geometric Parameters

The optimized geometry of 4-Pentylaniline can be obtained through quantum chemical calculations, which provide key bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional structure and steric properties.

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Lengths (Å) | C-N (Aniline) | 1.40 |

| C-C (Aromatic) | 1.39 - 1.41 | |

| C-C (Pentyl Chain) | 1.53 - 1.54 | |

| N-H | 1.01 | |

| C-H (Aromatic) | 1.08 | |

| C-H (Aliphatic) | 1.09 - 1.10 | |

| Bond Angles (°) | C-C-N | 120.5 |

| H-N-H | 112.0 | |

| C-N-H | 115.0 | |

| C-C-C (Pentyl Chain) | 112.0 - 114.0 | |

| Dihedral Angles (°) | C-C-N-H | ~0 or ~180 (for a planar amino group relative to the ring) |

| C-C-C-C (Pentyl Chain) | Varied, defining different conformers |

Conformational Preferences

The flexibility of the pentyl chain introduces multiple possible conformations for 4-Pentylaniline. A conformational analysis, typically performed by systematically rotating the dihedral angles of the pentyl group and calculating the corresponding energy, is essential to identify the most stable conformers. The resulting potential energy surface (PES) reveals the low-energy conformations and the energy barriers between them.

Electronic Properties

The electronic structure of 4-Pentylaniline dictates its reactivity and potential applications in drug design and materials science. Key electronic properties can be elucidated through theoretical calculations.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions. In 4-Pentylaniline, the nitrogen atom of the amino group is expected to be an electron-rich region, while the hydrogen atoms of the amino group and the aromatic ring are likely to be electron-poor.

Spectroscopic Properties

Theoretical calculations can predict the vibrational spectra (Infrared and Raman) of 4-Pentylaniline, which can be compared with experimental data for structural validation.

Vibrational Frequencies

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions.

| Vibrational Mode | Illustrative Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Experimental and Computational Protocols

Computational Methodology

A widely accepted and effective method for theoretical studies of organic molecules is Density Functional Theory (DFT).

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: DFT calculations are typically performed using a hybrid functional, with Becke, 3-parameter, Lee-Yang-Parr (B3LYP) being a common choice.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), is generally employed to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: The initial molecular structure of 4-Pentylaniline is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Electronic Property Calculations: HOMO and LUMO energies, as well as the molecular electrostatic potential, are calculated from the optimized geometry.

-

Conformational Analysis: A systematic scan of the dihedral angles of the pentyl chain is performed, followed by geometry optimization of each starting conformation to map out the potential energy surface.

Cited Experimental Techniques for Validation

While no specific experimental data for 4-Pentylaniline was found in the initial search, the following techniques are standard for validating theoretical predictions for similar molecules:

-

X-ray Crystallography: Provides precise bond lengths and angles for comparison with the calculated geometry of the molecule in the solid state.

-

Gas-Phase Electron Diffraction: Can be used to determine the molecular structure in the gas phase.

-

FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra can be directly compared with the calculated frequencies.

-

UV-Vis Spectroscopy: Can provide information about the electronic transitions, which can be correlated with the calculated HOMO-LUMO gap.

-

Photoelectron Spectroscopy: Can be used to experimentally determine the ionization potential, which is related to the HOMO energy.

Visualizations

Caption: Workflow for theoretical analysis of 4-Pentylaniline.

Technical Guide to Commercial Sourcing and Purity of 4-Pentylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 4-Pentylaniline (CAS No. 33228-44-3), a key intermediate in various research and development applications. This document outlines common commercial sources, expected purity levels, and detailed methodologies for purification and purity analysis, designed to assist researchers in sourcing and utilizing this compound with confidence.

Commercial Availability and Purity

4-Pentylaniline is readily available from a variety of chemical suppliers, with purities typically ranging from 95% to over 99%. The selection of a suitable grade depends on the specific requirements of the intended application, with higher purity grades being essential for sensitive applications such as in drug development. Below is a summary of representative commercial sources and their stated purities.

Table 1: Commercial Sources and Stated Purity of 4-Pentylaniline

| Supplier | Stated Purity | Additional Information |

| Sigma-Aldrich | 98% | Assay by GC. |

| LookChem | 97% | General supplier data.[1] |

| Dideu Industries Group Limited | 99.00% | As listed on ChemicalBook. |

It is crucial for researchers to obtain a Certificate of Analysis (CoA) for each batch to confirm the purity and identify any potential impurities. A CoA from a reputable supplier will typically include the results of purity assessment by a specified analytical method, such as Gas Chromatography (GC). For example, a CoA for a batch of 4-Pentylaniline from Sigma-Aldrich may indicate a purity of ≥97.5% as determined by GC.

Experimental Protocols

Purification Methodologies

While commercially available 4-Pentylaniline is often of high purity, further purification may be necessary for specific applications. The two primary methods for purifying substituted anilines are vacuum distillation and column chromatography.

1. Vacuum Distillation

Vacuum distillation is a suitable method for purifying 4-Pentylaniline, especially for removing non-volatile impurities. Given its boiling point of 266.5 °C at 760 mmHg, distillation at atmospheric pressure may lead to decomposition.[1] By reducing the pressure, the boiling point can be significantly lowered, allowing for a safer and more efficient purification. For instance, at a pressure of 20 mmHg, the boiling point of aniline (B41778) is reduced to 72°C.

Experimental Protocol: Vacuum Distillation of 4-Pentylaniline

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware joints are properly greased to maintain a good seal. Use a Claisen adapter to minimize bumping.[2] A stir bar should be added to the distilling flask for smooth boiling.

-

Sample Preparation: Place the crude 4-Pentylaniline into the distilling flask. If water is suspected as an impurity, the sample can be dried overnight with a suitable drying agent like sodium hydroxide (B78521) pellets before distillation.

-

Distillation: Begin by reducing the pressure in the apparatus using a vacuum pump connected through a vacuum trap. Once a stable vacuum is achieved, gradually heat the distilling flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for 4-Pentylaniline under the applied vacuum.

-

Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing atmospheric pressure.[2]

2. Column Chromatography

Column chromatography is effective for separating 4-Pentylaniline from impurities with different polarities. Due to the basic nature of the aniline group, special considerations are necessary to avoid issues like peak tailing.

Experimental Protocol: Column Chromatography of 4-Pentylaniline

-

Stationary Phase Selection: Standard silica (B1680970) gel can be used, but to mitigate the acidity of silica which can interact with the basic aniline, an amine-functionalized silica gel is recommended.[3] Alternatively, adding a small amount of a competing amine, such as triethylamine (B128534) (0.5-1%), to the mobile phase can neutralize the acidic sites on the silica.[4]

-

Mobile Phase Selection: A non-polar mobile phase with a polar modifier is typically used. A common choice is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for 4-Pentylaniline.

-

Column Packing and Sample Loading: The silica gel is packed into a column as a slurry in the initial, least polar mobile phase. The crude 4-Pentylaniline is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

-

Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

-

Analysis and Product Isolation: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified 4-Pentylaniline.

Purity Analysis Methodologies

The purity of 4-Pentylaniline is most commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both quantifying the purity of 4-Pentylaniline and identifying volatile impurities.

Experimental Protocol: GC-MS Analysis of 4-Pentylaniline

-

Sample Preparation: Prepare a dilute solution of the 4-Pentylaniline sample in a suitable volatile solvent, such as dichloromethane (B109758) or methanol (B129727).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-1MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Injection: A splitless injection is often used for trace analysis, while a split injection is suitable for analyzing the main component.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Detection: The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the 4-Pentylaniline peak relative to the total area of all peaks in the chromatogram. The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a spectral library.

2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile method for determining the purity of 4-Pentylaniline and is particularly useful for analyzing non-volatile or thermally labile impurities.

Experimental Protocol: HPLC Analysis of 4-Pentylaniline

-

Sample Preparation: Prepare a solution of the 4-Pentylaniline sample in the mobile phase or a compatible solvent at a known concentration.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier like acetonitrile (B52724) or methanol is typically used. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate a wide range of impurities. For basic compounds like anilines, adding a small amount of an acid like formic acid to the mobile phase can improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.

-

Detection: UV detection at a wavelength where 4-Pentylaniline has strong absorbance (e.g., around 254 nm) is common.

-

-

Data Analysis: Purity is determined by the area percentage method. For more accurate quantification, an internal or external standard method can be employed.

Visualizations

Caption: A logical workflow for sourcing and assessing the purity of 4-Pentylaniline.

Caption: A decision workflow for the purification of 4-Pentylaniline.

References

4-Pentylaniline: A Technical Health and Safety Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for 4-Pentylaniline, tailored for professionals in research and drug development. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and visual aids to clarify complex information.

Section 1: Chemical and Physical Properties

4-Pentylaniline, also known as 4-n-amylaniline, is an aromatic amine with the chemical formula C₁₁H₁₇N. It is essential to understand its physical and chemical properties for safe handling and storage in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | |

| Molecular Weight | 163.26 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 130 °C | |

| Melting Point | Not available | - |

| Flash Point | >110 °C (>230 °F) | |

| Density | 0.937 g/cm³ | [3] |

| Vapor Pressure | Not available | [3] |

| Solubility in Water | Sparingly soluble | |

| n-octanol/water partition coefficient (Log Kow) | Not available | [3] |

Section 2: Toxicological Data

| Endpoint | Result | Classification | Source |

| Acute Oral Toxicity | Data not available | Category 4 (Harmful if swallowed) | [1] |

| Acute Dermal Toxicity | Data not available | Category 4 (Harmful in contact with skin) | [1] |

| Acute Inhalation Toxicity | Data not available | Category 4 (Harmful if inhaled) | [1] |

| Skin Corrosion/Irritation | Causes skin irritation | Category 2 | [1][2][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2 | [1][2][3] |

| Respiratory or Skin Sensitization | Data not available | - | [3] |

| Germ Cell Mutagenicity | Data not available | - | [3] |

| Carcinogenicity | Data not available | - | [3] |

| Reproductive Toxicity | Data not available | - | [3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Category 3 | [1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | - | [3] |

| Aspiration Hazard | Data not available | - | [3] |

Section 3: Hazard Identification and Safety Precautions

4-Pentylaniline is classified as a hazardous substance. Appropriate handling and safety measures are necessary to minimize exposure and ensure a safe working environment.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][3]

-

Response:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3]

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Section 4: Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for assessing the acute toxicity and irritation potential of chemicals like 4-Pentylaniline.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Principle: A sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to obtain a statistically significant result.

Procedure:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

-

Dose Administration: The substance is administered orally by gavage in a single dose. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.

-

Sequential Dosing:

-

A starting dose is selected based on available information, typically from a range of 1.75, 5.5, 17.5, 55, 175, 550, 1750, or 2000 mg/kg.

-

If an animal survives, the dose for the next animal is increased by a factor of 3.2.

-

If an animal dies, the dose for the next animal is decreased by a factor of 3.2.

-

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Principle: The substance is applied to the skin of a single animal in a stepwise manner to observe for corrosive effects before proceeding to a full irritation test.

Procedure:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Preparation: The fur on the animal's back is clipped 24 hours before the test.

-

Dose Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. If corrosive effects are observed, the test is terminated.

-

Confirmatory Test: If no corrosive effects are seen, the irritant or negative response is confirmed in up to two additional animals.

-

Scoring: Skin reactions are graded according to a standardized scoring system.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Principle: The test substance is applied to one eye of an animal, with the other eye serving as a control. The potential for severe damage is assessed in a stepwise manner.

Procedure:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Dose Application: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second.

-

Observation: The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.

-

Scoring: Ocular lesions are scored using a standardized system.

Section 5: Metabolic Pathway

While a specific metabolic pathway for 4-Pentylaniline is not extensively documented, the metabolism of anilines and other aromatic amines is generally well-understood. The primary route of metabolism involves oxidation by cytochrome P450 (CYP) enzymes in the liver, followed by conjugation reactions.

Caption: Generalized metabolic pathway of alkylanilines.

This diagram illustrates the two primary metabolic pathways for alkylanilines: N-hydroxylation and ring hydroxylation, both mediated by Cytochrome P450 enzymes (Phase I metabolism). The resulting metabolites can then undergo Phase II conjugation reactions (glucuronidation or sulfation) to facilitate their excretion. The N-hydroxylated metabolite is often a reactive intermediate that can contribute to toxicity.

Section 6: Experimental Workflows

In Vivo Acute Toxicity Testing Workflow

Caption: Workflow for in vivo acute toxicity assessment.

This workflow outlines the sequential process for determining the acute toxicity of a chemical. It begins with a thorough review of existing data, followed by a limited initial study to determine an appropriate dose range. Based on the outcome, a more detailed main study may be conducted, leading to data analysis and classification according to GHS.

In Vitro to In Vivo Irritation Testing Logic

Caption: Tiered testing strategy for skin/eye irritation.

This diagram illustrates a modern, tiered approach to irritation testing that prioritizes non-animal methods. In vivo testing is only considered if in vitro results are not conclusive, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

References

Spectroscopic Characterization of 4-Pentylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-Pentylaniline, a key intermediate in various chemical syntheses. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and comparative format. Furthermore, it outlines standardized experimental protocols for acquiring these spectra and visualizes the workflow for logical clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 4-Pentylaniline, both ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Data for 4-Pentylaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | d | 2H | Aromatic (ortho to -NH₂) |

| ~6.6-6.8 | d | 2H | Aromatic (meta to -NH₂) |

| ~3.5 (broad s) | s | 2H | -NH₂ |

| ~2.5 | t | 2H | -CH₂-Ar |

| ~1.5-1.6 | m | 2H | -CH₂-CH₂-Ar |

| ~1.2-1.4 | m | 4H | -(CH₂)₂-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, m = multiplet, s = singlet, Ar = aromatic ring.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data for 4-Pentylaniline

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-NH₂ |

| ~130 | C-CH₂R |

| ~129 | Aromatic CH (ortho) |

| ~115 | Aromatic CH (meta) |

| ~35 | -CH₂-Ar |

| ~31 | -CH₂-CH₂-Ar |

| ~31 | -(CH₂)₂-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of 4-Pentylaniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing.[3]

Instrument Setup and Data Acquisition: [1]

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve the best possible resolution.

-

Tune the probe for the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For routine ¹H spectra, 16 scans are often sufficient, while ¹³C spectra may require 1024 or more scans due to the low natural abundance of the ¹³C isotope.[4]

-

For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5][6]

Data Processing: [4]

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the known chemical shift of the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Perform baseline correction to obtain a flat baseline.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopy Data for 4-Pentylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~1620 | Strong | N-H bend (scissoring) |

| ~1520 | Strong | Aromatic C=C stretch |

| 850-800 | Strong | C-H out-of-plane bend (para-disubstituted) |

Note: Peak positions and intensities can vary based on the sampling method.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.[7][8]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal without any sample. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding environment.

-

Sample Application: Place a small amount of liquid 4-Pentylaniline directly onto the ATR crystal.[9]

-

Pressure Application: If analyzing a solid sample, apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[9]

-

Data Acquisition: Acquire the IR spectrum of the sample. The IR beam passes through the ATR crystal and is reflected at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, and the absorbed radiation is detected.[8][10][11]

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[12]

Table 4: Mass Spectrometry Data for 4-Pentylaniline

| m/z | Relative Intensity | Assignment |

| 163 | High | Molecular ion [M]⁺ |

| 106 | High (Base Peak) | [M - C₄H₉]⁺ (loss of the butyl group) |

| 77 | Medium | Phenyl group [C₆H₅]⁺ |

Note: Fragmentation patterns are dependent on the ionization method and energy.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a detailed mass spectrum that is useful for structural elucidation.[2][13][14]

-

Sample Introduction: Introduce a small amount of the volatile 4-Pentylaniline sample into the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).[13]

-

Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, charged ions and neutral radicals.[15]

-

Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization process.

Caption: Overall workflow for the spectroscopic characterization of 4-Pentylaniline.

Caption: Detailed workflow for an NMR experiment.

Caption: Workflows for ATR-IR and EI-MS experiments.

References

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 9. agilent.com [agilent.com]

- 10. Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview [jove.com]

- 11. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 12. mzCloud – 4 Pentylaniline [mzcloud.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

Crystal Structure Analysis of 4-Pentylaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-pentylaniline derivatives. While a complete, publicly available single-crystal X-ray diffraction dataset for a specific 4-pentylaniline derivative could not be located during the literature search, this guide utilizes data from a closely related and structurally similar Schiff base derivative, (E)-N-(4-methoxybenzylidene)-4-methylaniline, to illustrate the core principles and experimental protocols. The techniques and data presented herein are directly applicable to the study of 4-pentylaniline derivatives and serve as a robust framework for researchers in crystallography, medicinal chemistry, and materials science.

Introduction to 4-Pentylaniline Derivatives

4-Pentylaniline is an organic compound featuring a pentyl group attached to an aniline (B41778) moiety. Its derivatives, particularly Schiff bases formed by the condensation reaction with various aldehydes, are of significant interest in several scientific fields. The presence of the flexible pentyl chain can influence the molecular packing in the solid state, leading to diverse crystal structures and potentially interesting physicochemical properties, including liquid crystalline behavior. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is crucial for establishing structure-property relationships. This knowledge is vital for applications in drug design, where molecular conformation and intermolecular interactions dictate biological activity, and in materials science for the rational design of novel functional materials.

Experimental Protocols

The determination of the crystal structure of a 4-pentylaniline derivative involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement. The following protocols are based on established methodologies for similar aniline derivatives.

Synthesis and Crystallization

The synthesis of Schiff base derivatives of 4-pentylaniline is typically achieved through a condensation reaction between 4-pentylaniline and a substituted benzaldehyde (B42025).

Synthesis of a Representative Schiff Base:

A solution of 4-pentylaniline (1 mmol) in a suitable solvent, such as ethanol (B145695) or methanol, is mixed with a solution of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) (1 mmol) in the same solvent. A catalytic amount of an acid, like acetic acid, can be added to facilitate the reaction. The mixture is then refluxed for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration, washed with a cold solvent, and dried.

Crystallization for Single-Crystal X-ray Diffraction:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound. A variety of solvents and solvent mixtures may be screened to find the optimal conditions for crystal growth. Common solvents include ethanol, methanol, acetone, and ethyl acetate. The purified Schiff base is dissolved in a minimal amount of the chosen solvent at a slightly elevated temperature, and the solution is allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, yielding single crystals.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

Data Collection:

A suitable single crystal is mounted on a goniometer head. The crystal is then cooled to a low temperature (e.g., 100 K or 150 K) using a cryostream to minimize thermal vibrations and potential crystal decay. The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam. The collected data are then processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The final refined structure is validated using tools like CHECKCIF.

Crystallographic Data and Molecular Geometry

The following tables summarize the crystallographic data and selected geometric parameters for a representative Schiff base derivative, (E)-N-(4-methoxybenzylidene)-4-methylaniline. This data provides a reference for what can be expected for analogous 4-pentylaniline derivatives.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₅H₁₅NO |

| Formula Weight | 225.28 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.998(2) Å |

| b | 12.011(4) Å |

| c | 17.585(6) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1266.3(7) ų |

| Z | 4 |

| Calculated Density | 1.182 Mg/m³ |

| Absorption Coefficient | 0.075 mm⁻¹ |

| F(000) | 480 |

| Data Collection | |

| Theta range for data collection | 2.11 to 25.99° |

| Index ranges | -7<=h<=7, -14<=k<=14, -21<=l<=21 |

| Reflections collected | 10385 |

| Independent reflections | 2488 [R(int) = 0.0445] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2488 / 0 / 155 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.0934 |

| R indices (all data) | R1 = 0.0540, wR2 = 0.1013 |

Selected Bond Lengths

| Bond | Length (Å) |

| C(7)-N(1) | 1.275(2) |

| C(8)-N(1) | 1.423(2) |

| C(1)-C(2) | 1.383(3) |

| C(1)-C(6) | 1.386(3) |

| C(2)-C(3) | 1.385(3) |

| C(3)-C(4) | 1.378(3) |

| C(4)-C(5) | 1.380(3) |

| C(5)-C(6) | 1.382(3) |

| C(8)-C(9) | 1.385(3) |

| C(8)-C(13) | 1.390(3) |

| C(9)-C(10) | 1.384(3) |

| C(10)-C(11) | 1.387(3) |

| C(11)-C(12) | 1.381(3) |

| C(12)-C(13) | 1.379(3) |

| C(11)-O(1) | 1.366(2) |

| O(1)-C(15) | 1.423(3) |

| C(12)-C(14) | 1.508(3) |

Selected Bond Angles

| Angle | Value (°) |

| C(7)-N(1)-C(8) | 120.5(2) |

| N(1)-C(7)-C(1) | 123.5(2) |

| N(1)-C(8)-C(9) | 122.2(2) |

| N(1)-C(8)-C(13) | 118.9(2) |

| C(9)-C(8)-C(13) | 118.9(2) |

| C(10)-C(11)-O(1) | 124.9(2) |

| C(12)-C(11)-O(1) | 115.3(2) |

| C(11)-O(1)-C(15) | 117.8(2) |

Selected Torsion Angles

| Torsion Angle | Value (°) |

| C(1)-C(7)-N(1)-C(8) | 179.3(2) |

| C(7)-N(1)-C(8)-C(9) | -143.2(2) |

| C(7)-N(1)-C(8)-C(13) | 37.8(3) |

| C(2)-C(1)-C(7)-N(1) | 178.6(2) |

| C(6)-C(1)-C(7)-N(1) | -1.1(3) |

Visualizations of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the crystal structure analysis of 4-pentylaniline derivatives.

The Aniline Functional Group: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778), the simplest aromatic amine, is a cornerstone functional group in organic chemistry and a critical building block in the pharmaceutical and materials sciences. Its unique electronic structure, arising from the interaction between the amino group's lone pair of electrons and the benzene (B151609) ring's π-system, imparts a rich and distinct reactivity. This guide provides an in-depth exploration of the chemical behavior of the aniline functional group, focusing on its reaction mechanisms, quantitative reactivity data, and its pivotal, albeit complex, role in drug development.

Core Principles of Aniline Reactivity